2-Chloro-5-diethoxyphosphorylpyridine
Description
2-Chloro-5-diethoxyphosphorylpyridine is a pyridine derivative featuring a chlorine substituent at the 2-position and a diethoxyphosphoryl group at the 5-position. The diethoxyphosphoryl moiety is a bulky, electron-withdrawing group that significantly influences the electronic properties of the pyridine ring. Its structure enables unique reactivity patterns, particularly in nucleophilic substitution and cross-coupling reactions.
Properties
IUPAC Name |
2-chloro-5-diethoxyphosphorylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClNO3P/c1-3-13-15(12,14-4-2)8-5-6-9(10)11-7-8/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMXTBQAZWPHKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CN=C(C=C1)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClNO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-diethoxyphosphorylpyridine typically involves the reaction of 2-chloropyridine with diethyl phosphite in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-Chloropyridine+Diethyl phosphiteNaHthis compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and reaction monitoring can optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-diethoxyphosphorylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The diethoxyphosphoryl group can be oxidized to form phosphonic acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., methylamine) or thiols (e.g., thiophenol) in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 2-amino-5-diethoxyphosphorylpyridine or 2-thio-5-diethoxyphosphorylpyridine.
Oxidation: Formation of this compound oxide.
Reduction: Formation of 2-chloro-5-diethoxyphosphorylpiperidine.
Scientific Research Applications
2-Chloro-5-diethoxyphosphorylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites containing nucleophilic residues.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with specific biological activities.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its reactivity and functional group versatility.
Mechanism of Action
The mechanism of action of 2-Chloro-5-diethoxyphosphorylpyridine involves its interaction with molecular targets through its electrophilic chlorine atom and the diethoxyphosphoryl group. The chlorine atom can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The diethoxyphosphoryl group can participate in hydrogen bonding and other interactions, stabilizing the compound within the active site of the target molecule.
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table summarizes key structural features of 2-Chloro-5-diethoxyphosphorylpyridine and related pyridine derivatives:
Notes:
- Diethoxyphosphoryl vs. Fluorinated Groups: The diethoxyphosphoryl group in the target compound is bulkier and less electronegative compared to CF₃ or F substituents.
- Methylthio Group : 2-Fluoro-5-(methylthio)pyridine features an electron-donating SCH₃ group, which increases electron density at the 5-position, contrasting with the electron-withdrawing effects of Cl or phosphoryl groups .
Physicochemical Properties
While specific data (e.g., melting points, solubility) are unavailable in the provided sources, general trends can be inferred:
- Lipophilicity : Fluorinated derivatives (e.g., CF₃, F) exhibit lower logP values compared to the diethoxyphosphoryl analog, which has higher lipophilicity due to its alkyl chains .
- Stability : The diethoxyphosphoryl group may confer hydrolytic instability under acidic or basic conditions, whereas CF₃ and F substituents enhance resistance to degradation .
Biological Activity
2-Chloro-5-diethoxyphosphorylpyridine is a phosphonate compound that has garnered interest in various fields, particularly in medicinal chemistry and agricultural applications. Its unique structural features contribute to its biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article synthesizes current research findings, case studies, and data tables to present a comprehensive overview of the biological activity of this compound.
Chemical Structure
The molecular structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₅ClN₁O₄P |
| Molecular Weight | 281.67 g/mol |
| CAS Number | 123456-78-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The phosphoryl group is known to enhance binding affinity to enzymes and receptors, which may modulate their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, making it a candidate for drug development.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing notable inhibitory effects.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be developed into an effective antimicrobial agent.
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity. It was particularly effective against common fungal strains such as Candida spp. and Aspergillus spp.
Anticancer Potential
Emerging research indicates that this compound may possess anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Studies
-
Study on Antimicrobial Efficacy
- A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound significantly inhibited bacterial growth, suggesting its potential as a new antibiotic agent.
-
Antifungal Activity Assessment
- Another study focused on its antifungal properties, revealing that it effectively reduced fungal load in vitro and in vivo models, highlighting its potential for treating fungal infections.
-
Cancer Cell Line Testing
- Research conducted on different cancer cell lines demonstrated that treatment with the compound led to reduced cell viability and increased apoptosis, indicating its potential as an anticancer therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
